molecular formula C18H21N3O3S B2504460 4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-20-8

4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2504460
CAS RN: 868979-20-8
M. Wt: 359.44
InChI Key: YTCSAMFYYUFYDN-UHFFFAOYSA-N
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Description

The compound “4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

GABA A Receptor Modulation

Imidazopyridines, including our compound of interest, have been investigated as GABA A receptor positive allosteric modulators . These receptors play a crucial role in the central nervous system, affecting neurotransmission and neuronal excitability. By modulating GABA A receptors, this compound may have implications for anxiety, epilepsy, and other neurological conditions .

Proton Pump Inhibition

Recent studies have identified imidazopyridines as proton pump inhibitors . These compounds can suppress gastric acid secretion by inhibiting the H+/K±ATPase proton pump in the stomach lining. Such inhibition is essential for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibition

Imidazopyridines have also been explored as aromatase inhibitors . Aromatase is an enzyme involved in estrogen biosynthesis. By inhibiting aromatase, these compounds may find applications in hormone-related conditions, including breast cancer treatment .

Anti-Inflammatory Properties

The compound’s structure suggests potential anti-inflammatory effects. Imidazopyridines could influence cellular pathways related to inflammation, making them relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Carbohydrate Metabolism

Enzymes involved in carbohydrate metabolism are crucial for cellular energy production. Imidazopyridines may impact these pathways, potentially affecting glucose homeostasis and metabolic diseases .

Cancer Research

Imidazopyridines have been studied in the context of cancer. Their ability to influence cellular pathways necessary for cancer cell survival and proliferation makes them intriguing candidates for anticancer drug development. Further research is needed to explore their specific mechanisms and potential therapeutic applications .

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-5-4-10-21-12-15(20-18(13)21)8-9-19-25(22,23)16-6-7-17(24-3)14(2)11-16/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSAMFYYUFYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

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